C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine
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Overview
Description
C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine is a complex organic compound characterized by a cyclopropyl group attached to a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzimidazole ring, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
C-Cyclopropyl-C-(1H-benzoimidazol-2-yl)-methylamine: Lacks the methyl group on the benzimidazole ring.
C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-ethylamine: Contains an ethyl group instead of a methyl group.
Uniqueness
C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine is unique due to the presence of both the cyclopropyl group and the methylated benzimidazole ring. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
cyclopropyl-(1-methylbenzimidazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15-10-5-3-2-4-9(10)14-12(15)11(13)8-6-7-8/h2-5,8,11H,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWVBKUOKSKEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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